molecular formula C16H13FN2O2S B251451 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B251451
M. Wt: 316.4 g/mol
InChI Key: AXIRSZUWYJEQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its anti-inflammatory and analgesic properties, as well as its potential as a treatment for neurological disorders.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells, which is a promising effect for its potential as an anti-cancer agent. It has also been found to reduce inflammation and alleviate pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other therapies. Another direction is to study its effects on neurological disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
In conclusion, 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a promising compound that has shown potential in various scientific research applications. While its mechanism of action is not fully understood, its ability to induce apoptosis in cancer cells and reduce inflammation and pain make it a promising agent for further study. Future research directions include investigating its potential as an anti-cancer and neurological disorder treatment, as well as optimizing its use in various applications.

Synthesis Methods

The synthesis of 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-amino-6-fluorobenzothiazole with ethyl chloroformate and 3-aminobenzamide in the presence of triethylamine. The product is then purified using column chromatography to obtain the final compound.

properties

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H13FN2O2S/c1-2-21-12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20)

InChI Key

AXIRSZUWYJEQOE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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